2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy- is an organic compound that belongs to the class of naphthoic acids. It features three methoxy groups located at the 4, 5, and 8 positions of the naphthalene ring, which significantly influence its chemical behavior and potential applications. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon known for its stability and unique electronic properties. The presence of multiple methoxy groups enhances its solubility in organic solvents and can modify its biological activity.
The compound can be synthesized through various chemical methods, primarily involving the modification of naphthalene derivatives. The synthesis typically requires starting materials such as 2-naphthalenecarboxylic acid and methanol for esterification processes.
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy- can be classified under several categories:
The synthesis of 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy- typically involves several key steps:
In industrial settings, large-scale production may utilize catalytic processes to enhance reaction rates and yields. Reaction conditions such as temperature and pressure are carefully controlled to maximize product purity and minimize by-products.
The molecular structure of 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy- can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C16H18O5 |
Molecular Weight | 290.31 g/mol |
InChI | InChI=1S/C16H18O5/c1-9-6-12(18-2)11-7-10(16(17)21-5)8-13(19-3)14(11)15(9)20-4/h6-8H,1-5H3 |
The compound can participate in several types of chemical reactions:
These reactions are crucial for modifying the compound for various applications in research and industry.
The physical properties include:
Key chemical properties involve:
Relevant data indicate that these properties make it suitable for various chemical applications in synthesis and pharmaceuticals .
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy- has several applications in scientific research:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1